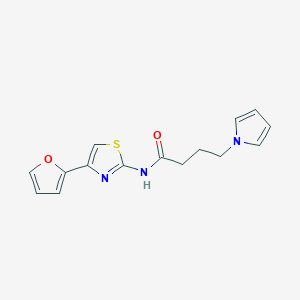

N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a heterocyclic compound featuring a thiazole core substituted with a furan moiety at the 4-position and a pyrrole-containing butanamide chain at the 2-position. Thiazole derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and cardioprotective properties.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14(6-3-9-18-7-1-2-8-18)17-15-16-12(11-21-15)13-5-4-10-20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQCBXXSWGBHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NC2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features a thiazole ring, a furan moiety, and a pyrrole structure, which are known for their diverse biological activities.

Research indicates that compounds containing thiazole and furan rings exhibit various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups on the thiazole ring enhances this activity .

- Anticancer Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been reported to inhibit the growth of A-431 and Jurkat cells, with IC50 values less than that of doxorubicin .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial activity, suggesting structure-activity relationships (SAR) are critical in developing effective agents .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity compared to standard treatments .

- Enzyme Inhibition Studies : Research on related furan-thiazole compounds revealed strong inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis. The IC50 values were significantly lower than those for established inhibitors like kojic acid, highlighting the potential for these compounds in cosmetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs are other N-substituted thiazole derivatives. A notable example from the evidence is N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, which shares the thiazole backbone but differs in substituents (Table 1).

Table 1: Structural and Functional Comparison

Substituent Impact on Activity

- Furan vs. Methoxyphenyl: The furan ring in the user’s compound introduces oxygen-based electronegativity and π-conjugation, which may enhance binding to polar targets.

- Pyrrole vs. Azepin-Hydrazine : The pyrrole moiety in the user’s compound could engage in hydrogen bonding via its NH group, while the azepin-hydrazine group in the analog facilitates ionic interactions (as a hydrobromide salt), critical for its cardioprotective efficacy.

Pharmacological Insights

The compound demonstrated cardioprotective activity by reducing smooth muscle contraction under hypoxia, outperforming Levocarnitine and Mildronate (common reference drugs).

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or clinical studies on the user’s compound were identified in the provided evidence. Its comparison relies on extrapolation from structurally related thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide?

- Methodology : The compound is synthesized via cyclocondensation reactions. For example, thiazole rings are formed by reacting α-haloketones with thioureas or thioamides under acidic conditions. The furan and pyrrole substituents are introduced using Suzuki coupling or nucleophilic substitution. Ethanol or acetic acid is often used as a solvent, with catalytic glacial acetic acid enhancing reaction efficiency .

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

- Methodology :

- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrole NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazole-furan dihedral angles reported at 5–15°) .

Q. What in vitro assays are used for initial pharmacological screening?

- Methodology :

- Anti-inflammatory assays : Measure inhibition of COX-1/2 or TNF-α production in macrophage cells .

- Anti-exudative activity (AEA) : Quantify edema reduction in carrageenan-induced rat paw models .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole ring formation be addressed?

- Methodology :

- Use directing groups (e.g., electron-withdrawing substituents on the furan ring) to control cyclization sites .

- Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to favor kinetically controlled pathways .

Q. How are computational methods integrated with experimental data to predict bioactivity?

- Methodology :

- Quantum chemical analysis : Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to assess reactivity .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or TNF-α receptors) using AutoDock Vina, with scoring functions (ΔG < −8 kcal/mol indicating strong binding) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Methodology :

- Fragment-based design : Systematically replace substituents (e.g., swapping pyrrole with imidazole) to isolate pharmacophoric effects .

- Meta-analysis : Compare bioactivity across derivatives (e.g., EC₅₀ values for anti-inflammatory activity) to identify outlier trends .

Q. How can metabolic stability be improved in analogues of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.